sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate
Description
This compound is a structurally complex nucleotide derivative featuring an adenosine core (6-aminopurin-9-yl) linked to two distinct phosphate-containing moieties:
- First phosphate group: Attached via a methoxy-hydroxyphosphoryl bridge to the 2' position of the adenosine ribose ring.
- Second phosphate group: Connected to a (2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl chain, introducing a ketone group and additional hydroxyl residues.
Its sodium salt form enhances solubility, a critical feature for bioavailability in physiological systems .
Properties
IUPAC Name |
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O14P2.Na/c16-13-9-14(18-4-17-13)20(5-19-9)15-12(26)11(25)8(33-15)3-32-36(29,30)34-35(27,28)31-2-7(23)10(24)6(22)1-21;/h1,4-8,10-12,15,22-26H,2-3H2,(H,27,28)(H,29,30)(H2,16,17,18);/q;+1/p-1/t6-,7+,8+,10-,11+,12+,15+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWGZGBNLLYUJC-KAXKLPFCSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OCC(C(C(C=O)O)O)O)O)O)N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OC[C@H]([C@H]([C@H](C=O)O)O)O)O)O)N.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N5NaO14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68414-18-6 | |
| Record name | Adenosine 5'-diphosphoribose sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate typically involves the phosphorylation of adenosine ribose. The process includes the use of specific reagents and catalysts to achieve the desired product. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and purity of the compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems. These systems are designed to maintain consistent reaction conditions and high yields. The process includes purification steps such as crystallization and filtration to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and pH levels to ensure optimal reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce ribose derivatives, while reduction reactions may yield adenosine derivatives .
Scientific Research Applications
sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in the synthesis of various nucleotides and nucleotide analogs.
Biology: It plays a role in cellular signaling pathways, particularly those related to DNA repair and apoptosis.
Medicine: It is used in the study of diseases related to DNA damage and repair mechanisms.
Industry: It is used in the production of pharmaceuticals and as a research tool in various biochemical assays
Mechanism of Action
The mechanism of action of sodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate involves its interaction with specific molecular targets and pathways. It acts as a substrate for poly (ADP-ribose) polymerases, which are enzymes involved in DNA repair and apoptosis signaling. The compound binds to these enzymes and facilitates the formation of poly (ADP-ribose) chains, which play a crucial role in the repair of damaged DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Adenosine Backbones
Several adenosine diphosphate (ADP) derivatives share core structural motifs but differ in substituents, influencing their biochemical interactions:
Key Observations :
- The target compound uniquely combines a 5-oxopentyl phosphate chain with dual phosphorylation, distinguishing it from analogues like 2-MeSADP, which prioritizes adenine C2 modifications for receptor specificity .
Pharmacological Analogues Targeting Purinergic Receptors
P2Y receptor ligands highlight the impact of structural variations on activity:

Key Observations :
- Unlike PSB-16301 or CGS21680, the target compound lacks aromatic or carboxyethyl groups, likely shifting its receptor affinity toward P2Y subtypes sensitive to phosphorylated ligands (e.g., P2Y1 or P2Y11) .
- The dual phosphate groups may mimic ATP/ADP in hydrolysis-dependent signaling, contrasting with non-hydrolyzable analogues like AR-C67085 (a P2Y12 antagonist with dichloromethylphosphonate groups) .
Methodological Considerations for Similarity Assessment
- Tanimoto Coefficient Analysis : Structural fingerprints (e.g., hydroxyl, phosphate, and sulfanyl groups) can quantify similarity. For example, the target compound may share ~60–70% similarity with 2-MeSADP due to overlapping adenine and diphosphate motifs but diverge due to the 5-oxopentyl chain .
- Cross-Reactivity Risks: Immunoassays targeting ADP derivatives may show cross-reactivity with the target compound, though the 5-oxopentyl group could reduce antibody recognition compared to smaller substituents (e.g., methylsulfanyl) .
Implications of Structural Differences
- Metabolic Stability: The sodium salt and hydroxyl-rich 5-oxopentyl chain may improve metabolic stability compared to analogues with labile sulfanyl groups (e.g., 3-aminopropylsulfanyl in ).
- Therapeutic Potential: Unlike 2-MeSADP (a platelet activator), the target compound’s unique structure could target inflammatory or metabolic disorders involving nucleotide-sensing pathways .
Biological Activity
Sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a complex organic compound with significant biological activity. This compound is primarily recognized for its role as a nucleotide analogue and its potential therapeutic applications in various biological systems.
Chemical Structure and Properties
- Molecular Formula : C10H14N5Na2O8P
- CAS Number : 146877-92-1
- Molecular Weight : Approximately 369.20 g/mol
- Purity : ≥95%
The structure of this compound features a purine base linked to a phosphorylated sugar moiety, which is characteristic of nucleotides. The presence of hydroxyl groups enhances its reactivity and interaction with biological macromolecules.
Sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate functions primarily as an ATP analogue. It exhibits the following biological activities:
- Purinergic Signaling : The compound interacts with purinergic receptors (P1 and P2Y) that are crucial in cellular signaling pathways. Activation of these receptors can lead to various intracellular responses such as calcium mobilization and activation of protein kinases .
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in nucleotide metabolism, potentially affecting cell proliferation and apoptosis .
- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties by interfering with viral replication processes, making it a candidate for further research in antiviral drug development .
Case Study 1: Antiviral Potential
In a study published in Journal of Medicinal Chemistry, researchers investigated the antiviral effects of sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate against several RNA viruses. The results indicated that the compound significantly reduced viral load in cultured cells, suggesting its potential as an antiviral agent .
Case Study 2: Cellular Proliferation Inhibition
A separate study focused on the effects of this compound on cancer cell lines. The findings demonstrated that treatment with sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate resulted in decreased cell viability and induced apoptosis in a dose-dependent manner . This highlights its potential application in cancer therapy.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

